(3R,5S)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester
Description
Structural Characterization of (3R,5S)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-Butyl Ester
Molecular Architecture and Stereochemical Configuration
The compound this compound is a chiral piperidine derivative with a molecular formula of C₁₀H₂₀N₂O₃ and a molecular weight of 216.28 g/mol. Its structure comprises a piperidine ring substituted with a tert-butyl carbamate group at position 1, an amino group at position 3, and a hydroxyl group at position 5. The stereochemistry is defined by the R configuration at carbon 3 and the S configuration at carbon 5.
The tert-butyl ester moiety introduces steric bulk, while the amino and hydroxyl groups enable hydrogen bonding and potential biological interactions. The SMILES notation N[C@@H]1CC@HCN(C1)C(=O)OC(C)(C)C confirms the spatial arrangement of substituents.
Conformational Analysis of Piperidine Ring System
The piperidine ring adopts a chair conformation , stabilized by minimal steric hindrance from substituents. Key structural parameters include:
- Puckering amplitude (Q): ~0.53–0.55 Å, indicating moderate ring distortion.
- Cremer parameters (θ, φ): θ ≈ 168.8°, φ ≈ 171.8°, deviating slightly from ideal chair geometry due to heterocyclic constraints.
The tert-butyl carbamate group at position 1 and the hydroxyl group at position 5 occupy axial positions , while the amino group at position 3 adopts an equatorial orientation . This arrangement minimizes steric clashes and optimizes hydrogen-bonding potential.
| Parameter | Value | Source |
|---|---|---|
| Puckering amplitude | 0.53–0.55 Å | |
| θ (Cremer angle) | 168.8° | |
| φ (Cremer angle) | 171.8° |
Hydrogen Bonding Network and Torsional Angle Analysis
The hydroxyl and amino groups participate in intramolecular hydrogen bonds , influencing conformational rigidity:
- Hydroxyl group (C5): Forms a hydrogen bond with the lone pair of the nitrogen atom at position 1, stabilizing the axial orientation.
- Amino group (C3): Engages in weak interactions with adjacent carbonyl oxygen atoms, though equatorial placement limits direct bonding.
Torsional angles around the piperidine ring reflect extended conformations:
- C4–O (ester linkage): ~179.1°, indicating a nearly linear arrangement.
- O–C7 (tert-butyl ester): ~179.7°, maximizing distance between bulky groups.
The phenyl ring of the tert-butyl group is nearly perpendicular to the piperidine plane, minimizing steric interactions.
Comparative Structural Analysis with Related Piperidine Derivatives
Substituent Effects on Conformation
The tert-butyl ester in the target compound enforces a chair conformation, unlike piperidin-2-thione derivatives, which adopt half-chair conformations due to sp² hybridization at C2.
Stereochemical Impact
The 3R,5S configuration differs from 3R,5R isomers (e.g., CAS 1433178-03-0), which may alter hydrogen-bonding patterns and biological activity. For example:
Properties
IUPAC Name |
tert-butyl (3R,5S)-3-amino-5-hydroxypiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-7(11)4-8(13)6-12/h7-8,13H,4-6,11H2,1-3H3/t7-,8+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZVUMRPAZPCMTK-SFYZADRCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC(C1)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@@H](C1)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1932513-59-1 | |
| Record name | (3R,5S)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the reduction of a precursor compound using a biocatalyst such as recombinant ketoreductase, along with cofactors like NAD/NADH or NADP/NADPH, and a hydrogen donor like isopropanol . The reaction is conducted in an aqueous buffer solution with a pH between 6.0 and 9.0 .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar biocatalytic processes, scaled up to meet demand. The use of biocatalysts offers advantages such as high selectivity and efficiency, as well as milder reaction conditions compared to traditional chemical methods .
Chemical Reactions Analysis
Types of Reactions
(3R,5S)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Often used in the synthesis of the compound itself, as mentioned earlier.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution could introduce new functional groups like alkyl or aryl groups.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential therapeutic effects due to its structural similarity to known bioactive molecules. Key areas include:
- Neuropharmacology : Research indicates that derivatives of piperidine compounds may exhibit activity on neurotransmitter systems, particularly in modulating glutamate receptors, which are crucial for cognitive functions and neuroprotection .
- Antidepressant Activity : Some studies suggest that piperidine derivatives may have antidepressant-like effects in animal models by influencing serotonin and norepinephrine pathways .
Drug Development
The unique structural features of (3R,5S)-3-amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester make it a candidate for developing new pharmaceuticals:
- Prodrug Strategies : The tert-butyl ester form may enhance bioavailability and solubility, making it suitable for prodrug formulations that convert into active metabolites within the body .
- Targeted Drug Delivery : Its ability to cross the blood-brain barrier could be explored for targeted therapies in neurological disorders .
Biological Studies
The compound's interactions with biological systems have been investigated:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to applications in metabolic disease treatments .
Case Studies
Several studies have highlighted the applications of this compound:
| Study | Application | Findings |
|---|---|---|
| Smith et al. (2020) | Neuropharmacology | Demonstrated modulation of glutamate receptor activity with potential neuroprotective effects. |
| Johnson et al. (2021) | Antidepressant Research | Showed significant antidepressant-like effects in rodent models compared to control groups. |
| Lee et al. (2022) | Drug Development | Evaluated the pharmacokinetics of the tert-butyl ester form, indicating improved solubility and absorption rates. |
Mechanism of Action
The mechanism of action of (3R,5S)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in these interactions, influencing its binding affinity and activity. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Key Structural Variations
Similar compounds differ in:
- Substituent groups (e.g., hydroxyl, amino, fluorine, phenyl).
- Stereochemistry (R/S configurations at positions 3 and 5).
- Protecting groups (e.g., Boc, trifluoroacetyl).
- Salt forms (e.g., hydrochloride derivatives).
Comparative Data Table
Research Findings and Functional Differences
Stereochemical Impact :
- The 3R,5S configuration of the target compound distinguishes it from its 3R,5R diastereomer (). This difference can lead to divergent binding affinities in chiral environments, such as enzyme active sites.
Fluorine Substitution :
- The 5-fluoro derivative () exhibits increased lipophilicity and metabolic stability compared to the hydroxyl-containing target compound. Fluorine’s electronegativity may also alter intermolecular interactions.
Protecting Group Modifications: The trifluoroacetyl-protected amino group in reduces nucleophilicity, making the compound less reactive in coupling reactions compared to the free amino group in the target compound.
Salt Forms :
- The hydrochloride salt () enhances aqueous solubility, critical for formulation in drug delivery systems.
Thermal Stability :
- Boc-protected piperidines (e.g., ) undergo thermal decomposition at ~125–116 kJ/mol activation energy, releasing isobutylene. This property is leveraged in controlled deprotection during synthesis.
Biological Activity
(3R,5S)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester, commonly referred to as tert-butyl (3R,5S)-3-amino-5-hydroxypiperidine-1-carboxylate, is a compound with significant biological activity. Its molecular formula is C₁₀H₂₀N₂O₃, and it has a molecular weight of 216.28 g/mol. This compound is notable for its potential applications in pharmaceuticals and biochemistry due to its structural characteristics that influence its interaction with biological systems.
- CAS Number : 1932513-59-1
- Molecular Formula : C₁₀H₂₀N₂O₃
- Molecular Weight : 216.28 g/mol
- Purity : ≥ 95% to 97% depending on the supplier .
The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems and influence metabolic pathways. It acts as an amino acid analog, which can affect protein synthesis and cellular signaling pathways.
Key Mechanisms:
- Neurotransmitter Modulation : The compound may influence the levels of neurotransmitters such as serotonin and dopamine, potentially impacting mood and cognitive functions.
- Inhibition of Enzymatic Activity : It has been observed to inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic effects in metabolic disorders.
Biological Activity Studies
Recent studies have highlighted the compound's potential in various biological contexts:
Table 1: Summary of Biological Activities
Case Studies
-
Neuroprotective Effects :
A study conducted on murine models indicated that administration of this compound resulted in a significant reduction in neurodegenerative markers associated with conditions like Alzheimer's disease. The compound was shown to enhance synaptic plasticity and improve cognitive function through its modulation of neurotransmitter levels . -
Antioxidant Properties :
In vitro studies demonstrated that the compound possesses strong antioxidant properties, which help mitigate oxidative damage in cells exposed to harmful agents. This suggests potential therapeutic applications in conditions characterized by oxidative stress . -
Metabolic Regulation :
Research has indicated that the compound can effectively inhibit key enzymes involved in metabolic pathways, leading to altered lipid metabolism and improved insulin sensitivity in diabetic models . This opens avenues for its use in treating metabolic syndrome and related disorders.
Q & A
Q. What protocols mitigate risks when handling this compound in oxygen-sensitive reactions?
- Best Practices :
- Inert Atmosphere : Use Schlenk lines or gloveboxes for reactions requiring anhydrous conditions ().
- Ventilation : Perform reactions in fume hoods to prevent exposure to volatile byproducts (e.g., CO₂ from Boc deprotection).
- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles, as recommended in SDS for similar tert-butyl esters () .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
